4,5-Dichloropyridazin-3-amine

Catalog No.
S12368672
CAS No.
M.F
C4H3Cl2N3
M. Wt
163.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloropyridazin-3-amine

Product Name

4,5-Dichloropyridazin-3-amine

IUPAC Name

4,5-dichloropyridazin-3-amine

Molecular Formula

C4H3Cl2N3

Molecular Weight

163.99 g/mol

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9)

InChI Key

VCIUFWRBBPJOEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)N)Cl)Cl

4,5-Dichloropyridazin-3-amine is a chemical compound characterized by its pyridazine ring structure, which includes two chlorine substituents at the 4 and 5 positions and an amino group at the 3 position. The molecular formula of this compound is C4_4H3_3Cl2_2N3_3, and it has a molecular weight of approximately 163.99 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that allow for various

  • Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted pyridazinones. For instance, the chlorine at the 4-position is more reactive than that at the 5-position, allowing for selective substitution under appropriate conditions.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction reactions, which can modify its chemical structure and properties. These transformations are essential in synthetic organic chemistry for creating more complex molecules.
  • Formation of Covalent Adducts: It has been shown to form covalent adducts with target enzymes through mechanisms such as Michael-type addition elimination reactions. This property is significant for its biological activity.

4,5-Dichloropyridazin-3-amine exhibits a range of biological activities. Similar compounds have demonstrated:

  • Antimicrobial Properties: Compounds related to 4,5-dichloropyridazin-3-amine have shown effectiveness against various microbial strains.
  • Anticancer Activity: Some derivatives have been explored for their potential anticancer properties, influencing cellular pathways involved in apoptosis and cell proliferation.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The specific mechanisms of action often involve interactions with enzymes and cellular components, leading to alterations in metabolic pathways.

The synthesis of 4,5-Dichloropyridazin-3-amine typically involves several methods:

  • Chlorination of Pyridazine Derivatives: A common synthetic route includes chlorination reactions where pyridazine derivatives are treated with chlorinating agents such as thionyl chloride. This method allows the introduction of chlorine atoms at the desired positions on the pyridazine ring.
  • N-acylation Reactions: The compound can also serve as a reagent in N-acylation reactions under neutral conditions, providing a pathway for further functionalization .
  • Industrial Production Techniques: In industrial settings, continuous flow reactors may be utilized to enhance yield and purity during synthesis. Purification methods like recrystallization or chromatography are typically employed to isolate high-purity products.

4,5-Dichloropyridazin-3-amine has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Agricultural Chemicals: The compound may find use in developing agrochemicals due to its biological activity against pests and pathogens.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry .

Studies on the interactions of 4,5-Dichloropyridazin-3-amine with biological targets reveal insights into its mechanism of action:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes through covalent bonding, affecting metabolic pathways crucial for cellular function.
  • Cellular Uptake Mechanisms: Investigations into how this compound enters cells reveal that it may utilize transport proteins or passive diffusion due to its favorable lipophilicity .

These interaction studies are vital for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 4,5-Dichloropyridazin-3-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreUnique Features
5,6-Dichloropyridazin-4-amine89180-50-70.77Different chlorine positioning affecting reactivity
6-Chloropyridazine-3,4-diamine932-50-30.63Contains two amine groups enhancing biological activity
4-Amino-5-chloropyridazineNot listedN/AFocuses on amino group modifications
2-Acylated derivativesVariousVariesUtilization in N-acylation reactions

These compounds differ primarily in their substituent positions and functional groups, which significantly influence their chemical reactivity and biological activity. The unique combination of chlorine atoms and amino groups in 4,5-Dichloropyridazin-3-amine distinguishes it from these similar compounds, particularly regarding its reactivity patterns and potential applications in drug development.

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has been studied since the early 20th century. Derivatives like 4,5-dichloropyridazin-3-amine emerged in the 1970s as intermediates for synthesizing herbicides and pharmaceuticals. Its significance grew with the discovery of pyridazine-based kinase inhibitors in the 2000s, which spurred interest in functionalizing the core structure with halogen and amine groups.

Significance in Modern Chemistry

The compound’s electron-deficient pyridazine ring enables diverse reactivity, making it a valuable substrate for nucleophilic substitutions and cross-coupling reactions. Its chlorine atoms enhance electrophilicity, facilitating functionalization at positions 4 and 5, while the amine group provides a handle for further derivatization.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.9704025 g/mol

Monoisotopic Mass

162.9704025 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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